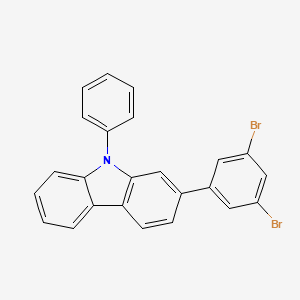
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring enhances the compound’s reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The general procedure involves the reaction of 3,5-dibromophenylboronic acid with 9-phenylcarbazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-phenyl-9-phenylcarbazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
科学研究应用
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photonic Materials: The compound’s photophysical properties make it suitable for use in photonic devices, such as lasers and sensors.
作用机制
The mechanism of action of 2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole depends on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In medicinal chemistry, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have applications in supramolecular chemistry and anticancer activity.
2-Amino-3,5-dibromophenylmethanol: This compound is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole is unique due to its combination of the carbazole core and the 3,5-dibromophenyl group. This structure imparts distinct electronic and photophysical properties, making it highly valuable in organic electronics and photonics .
属性
分子式 |
C24H15Br2N |
|---|---|
分子量 |
477.2 g/mol |
IUPAC 名称 |
2-(3,5-dibromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-22-21-8-4-5-9-23(21)27(24(22)14-16)20-6-2-1-3-7-20/h1-15H |
InChI 键 |
RAPXWFDBTSTAEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC(=C5)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



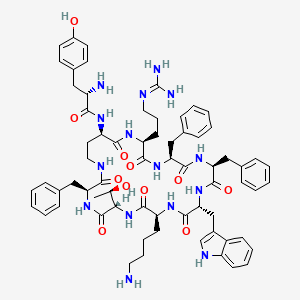
![5-Hydrazinyl-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1495063.png)
![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1495066.png)
![9-Bromo-5,5-dimethyl-5H-naphtho[3,2,1-de]anthracene](/img/structure/B1495080.png)
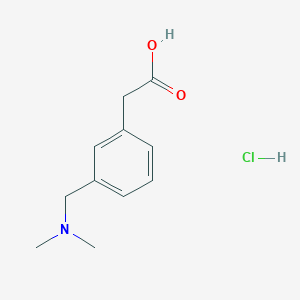
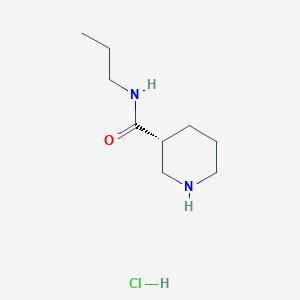
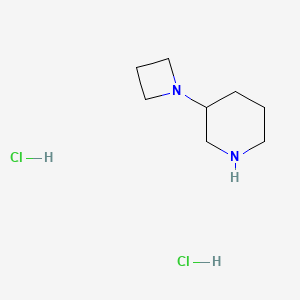
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1495092.png)
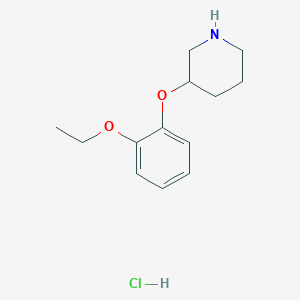
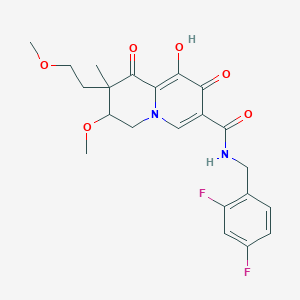

![9-(4'-chloro-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B1495129.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2-nitro-phenyl)-acetic acid](/img/structure/B1495130.png)
